molecular formula C12H15N B13637322 Ethyl(1-phenylbut-3-yn-2-yl)amine

Ethyl(1-phenylbut-3-yn-2-yl)amine

Cat. No.: B13637322
M. Wt: 173.25 g/mol
InChI Key: BJIKZRDEETUERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(1-phenylbut-3-yn-2-yl)amine is an organic compound with the molecular formula C12H15N It is characterized by the presence of an ethyl group attached to a phenyl-substituted butynyl amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl(1-phenylbut-3-yn-2-yl)amine can be achieved through several methods. One common approach involves the Sonogashira-Hagihara cross-coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically requires a base such as triethylamine and is conducted under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira-Hagihara coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or column chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl(1-phenylbut-3-yn-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Formation of phenylbut-3-yn-2-one or phenylbut-3-ynoic acid.

    Reduction: Formation of ethyl(1-phenylbut-3-en-2-yl)amine or ethyl(1-phenylbutyl)amine.

    Substitution: Formation of brominated or chlorinated derivatives.

Scientific Research Applications

Ethyl(1-phenylbut-3-yn-2-yl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl(1-phenylbut-3-yn-2-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Phenylbut-3-yn-2-amine: Lacks the ethyl group, resulting in different chemical properties.

    Ethyl(1-phenylbut-2-en-2-yl)amine: Contains a double bond instead of a triple bond, affecting its reactivity.

    Ethyl(1-phenylbutyl)amine: Fully saturated, leading to different physical and chemical characteristics.

Uniqueness: Ethyl(1-phenylbut-3-yn-2-yl)amine is unique due to its combination of an ethyl group, a phenyl ring, and an alkyne group

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

N-ethyl-1-phenylbut-3-yn-2-amine

InChI

InChI=1S/C12H15N/c1-3-12(13-4-2)10-11-8-6-5-7-9-11/h1,5-9,12-13H,4,10H2,2H3

InChI Key

BJIKZRDEETUERL-UHFFFAOYSA-N

Canonical SMILES

CCNC(CC1=CC=CC=C1)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.